

Application Notes and Protocols: ANT2681 Murine Thigh Infection Model

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The neutropenic murine thigh infection model is a well-established and highly standardized in vivo system for the preclinical evaluation of antimicrobial agents.[1][2] This model is particularly valuable for studying the pharmacokinetics and pharmacodynamics (PK/PD) of new antibiotics, allowing for the quantitative comparison of different drugs and dosing regimens.[1][3][4] The model mimics human soft tissue infections and is a crucial step in the development of novel therapies.[1] By inducing neutropenia, the model minimizes the influence of the host immune system, thereby providing a clear assessment of the antimicrobial agent's efficacy.[1][4] This document provides a detailed protocol for utilizing the murine thigh infection model to evaluate the efficacy of ANT2681, a metallo- β -lactamase inhibitor (MBLi), when used in combination with meropenem against infections caused by New Delhi metallo- β -lactamase (NDM)-producing Enterobacteriaceae.[5] ANT2681 works by inhibiting the enzymatic activity of MBLs through interaction with the dinuclear zinc ion cluster in the active site.[5][6]

Experimental Protocols

This protocol outlines the key steps for conducting a murine thigh infection study to assess the efficacy of **ANT2681** in combination with meropenem.

1. Animal Model and Husbandry:



- Species and Strain: Female ICR (CD-1) mice, 5-6 weeks old, weighing 23-27 g.[3][4][7]
- Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All animal procedures must be approved and conducted in accordance with the institution's Animal Experimentation Ethics Committee guidelines.[7]

2. Induction of Neutropenia:

To create a neutropenic state, which is optimal for assessing antimicrobial efficacy, mice are treated with cyclophosphamide.[1][4]

- Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection.[3][4][7]
- Administer a second dose of cyclophosphamide (100 mg/kg, IP) one day before infection.[3]
 [4][7]
- This regimen typically results in neutropenia (<100 neutrophils/mm³).[7]
- 3. Inoculum Preparation:
- Bacterial Strain: Use a well-characterized NDM-producing Enterobacteriaceae strain (e.g., E. coli).
- Culture: Grow the bacterial strain overnight on appropriate agar plates (e.g., Trypticase Soy Agar with 5% sheep's blood).[3][4]
- Inoculum Suspension: Resuspend bacterial colonies in sterile saline or phosphate-buffered saline (PBS).[3][8] Adjust the suspension to the desired concentration, typically around 1 x 10⁷ CFU/mL.[3][4]
- 4. Thigh Infection:
- Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).[7]
- Inject 0.1 mL of the bacterial inoculum intramuscularly into the right thigh of each mouse.[3] [4][8] The left thigh can be used as a control or for another test article.[2]



- 5. Drug Administration:
- Treatment should commence 2 hours post-infection.[3][8]
- ANT2681 and Meropenem Combination Therapy:
 - Administer meropenem subcutaneously (s.c.) at a background dose of 50 mg/kg every 4 hours.[5][9] This dose should have a minimal antibacterial effect on its own.[5][9]
 - Administer ANT2681 intravenously (i.v.). Dose-ranging studies are necessary to determine the optimal dose. A half-maximal effect has been observed with an ANT2681 dose of 89 mg/kg every 4 hours.[5][9]
- Control Groups:
 - Vehicle control group (receiving sterile saline or the drug vehicle).[3]
 - Meropenem only group.
 - Untreated control group.
- 6. Endpoint Measurement:
- Euthanize mice at a predetermined time point, typically 24 hours after the initiation of treatment.[3][8]
- Aseptically dissect the infected thigh muscle.[3][7]
- Weigh the excised thigh tissue.[3]
- Homogenize the thigh tissue in a fixed volume of sterile PBS (e.g., 3 mL).[3]
- Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS.[3][4]
- Plate 0.1 mL of appropriate dilutions onto agar plates in duplicate.[3][4]
- Incubate the plates at 37°C for approximately 20-24 hours.[3][4]



• Enumerate the bacterial colonies to determine the number of colony-forming units (CFU) per gram of thigh tissue.[3]

Data Presentation

Quantitative data from the study should be summarized in tables for clear comparison of the different treatment groups.

Table 1: Dosing Regimen for ANT2681/Meropenem Efficacy Study

| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency |
|-------|------------------------|--------------|----------------------------|---------------------|
| 1 | Vehicle Control | N/A | s.c. / i.v. | q4h |
| 2 | Meropenem | 50 | S.C. | q4h |
| 3 | Meropenem + ANT2681 | 50 + 22.25 | s.c. + i.v. | q4h |
| 4 | Meropenem + ANT2681 | 50 + 44.5 | s.c. + i.v. | q4h |
| 5 | Meropenem + ANT2681 | 50 + 89 | s.c. + i.v. | q4h |
| 6 | Meropenem + ANT2681 | 50 + 178 | s.c. + i.v. | q4h |

Table 2: Bacterial Burden in Thigh Tissue 24 Hours Post-Treatment

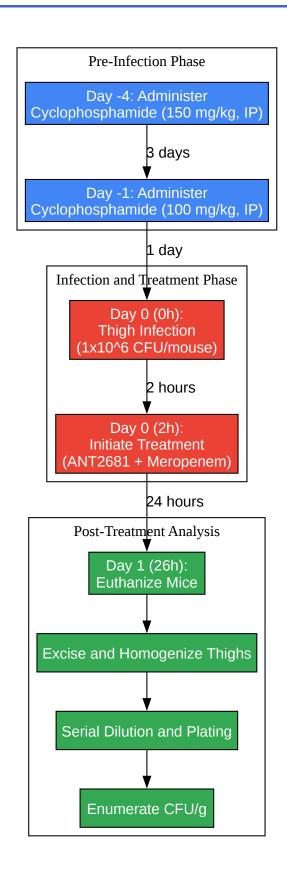


| Group | Treatment | Mean Log10 CFU/g (± SD) | Change from Initial Inoculum (Log10 CFU/g) |
|--------------------------------------|---|----------------------------|--|
| Initial Inoculum (2h post-infection) | - | - | |
| 1 | Vehicle Control | | - |
| 2 | Meropenem | - | |
| 3 | Meropenem + ANT2681 (22.25 mg/kg) | _ | |
| 4 | Meropenem + ANT2681 (44.5 mg/kg) | _ | |
| 5 | Meropenem + ANT2681 (89 mg/kg) | - | |
| 6 | Meropenem + ANT2681 (178 mg/kg) | | |

Visualizations

Diagram 1: Experimental Workflow for the Murine Thigh Infection Model



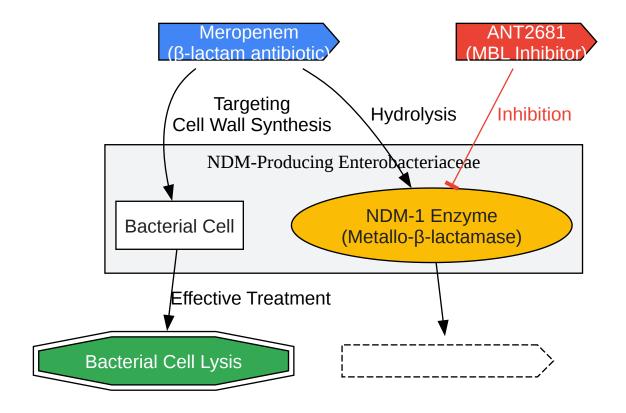


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Caption: Workflow of the neutropenic murine thigh infection model.



Diagram 2: Mechanism of Action of ANT2681 in Combination with Meropenem



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Caption: **ANT2681** inhibits NDM-1, protecting meropenem from degradation.

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